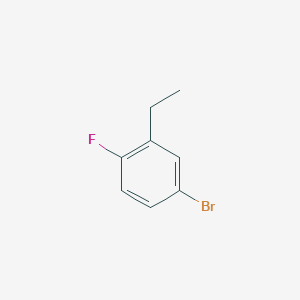

4-Bromo-2-ethyl-1-fluorobenzene

Übersicht

Beschreibung

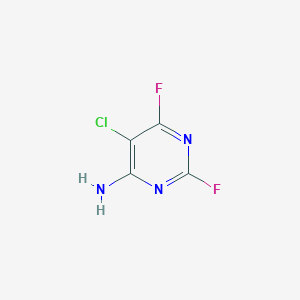

Synthesis Analysis

The synthesis of halogenated aromatic compounds, such as 4-Bromo-2-ethyl-1-fluorobenzene, often involves nucleophilic aromatic substitution reactions. For instance, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound similar to the subject, was achieved through various pathways, with symmetrical bis-(4-bromphenyl)iodonium bromide being the most effective precursor, yielding the product in a direct, one-step nucleophilic substitution with a radiochemical yield of 65% within 10 minutes . Additionally, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination indicates the versatility of bromination reactions in synthesizing substituted benzene derivatives .

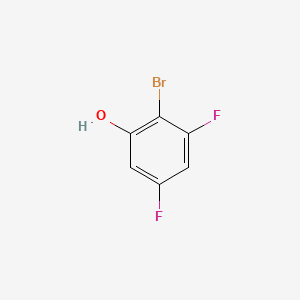

Molecular Structure Analysis

The molecular structure and vibrational frequencies of halogenated benzene derivatives can be studied using spectroscopic methods and computational chemistry. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using DFT methods. The influence of bromine and fluorine atoms on the geometry and normal modes of vibrations of the benzene ring was discussed, providing insights into the electronic properties and thermodynamic properties of such compounds .

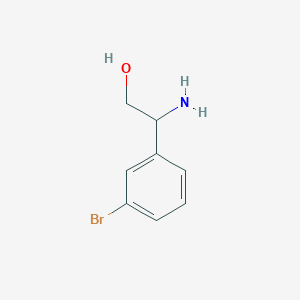

Chemical Reactions Analysis

Halogenated benzene derivatives participate in various chemical reactions, often serving as intermediates or synthons in the synthesis of more complex molecules. For instance, 1-bromo-2-fluorobenzenes were used to synthesize 3-alkyl-3,4-dihydro-4-thioxobenzoquinazolin-2(1H)-ones in a two-step reaction involving Br/Li exchange and subsequent reaction with alkyl isothiocyanates and isocyanates . This showcases the reactivity of bromo-fluorobenzene compounds in heterocyclic chemistry.

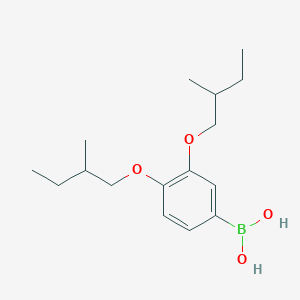

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by the presence of halogen atoms, which affect their reactivity, boiling points, and solubility. The electronic structure, including HOMO and LUMO energies, indicates that charge transfer occurs within the molecule, which can be relevant for understanding the reactivity of 4-Bromo-2-ethyl-1-fluorobenzene. The thermodynamic properties, such as heat capacities, entropies, and enthalpy changes, have been calculated for similar compounds, providing a basis for predicting the behavior of the subject compound under different conditions .

Wissenschaftliche Forschungsanwendungen

-

1-Bromo-4-fluorobenzene : This compound is a standard substrate for cross-coupling reactions. It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds, such as the pesticides Flusilazole . It is also used as an intermediate in the synthesis of atypical antipsychotic agents .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is advised to avoid breathing its vapors and to use personal protective equipment when handling it .

Eigenschaften

IUPAC Name |

4-bromo-2-ethyl-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMZYBYSTYYOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627233 | |

| Record name | 4-Bromo-2-ethyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethyl-1-fluorobenzene | |

CAS RN |

627463-25-6 | |

| Record name | 4-Bromo-2-ethyl-1-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627463-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-ethyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)

![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291660.png)